Silodosin Dimer 7-Cyano Benzoate is a derivative of Silodosin, which is primarily used as a selective alpha-1 adrenergic receptor antagonist. This compound is indicated for the treatment of benign prostatic hyperplasia, a condition characterized by the non-cancerous enlargement of the prostate gland, leading to urinary difficulties. The dimerization and modification of Silodosin aim to enhance its pharmacological properties and efficacy in therapeutic applications.
Silodosin was first approved by the Food and Drug Administration in 2008 and is marketed under various brand names such as Rapaflo and Urorec. The compound is synthesized from several intermediates through complex chemical processes that enhance its biological activity and specificity for alpha-1A adrenergic receptors, which are predominantly found in the prostate and bladder neck .
The synthesis of Silodosin Dimer 7-Cyano Benzoate involves several key steps:
The synthesis requires precise control over reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yields and purity of the final product.
The molecular formula for Silodosin Dimer 7-Cyano Benzoate is with a molecular weight of approximately 513.55 g/mol. The structure features an indole core substituted at various positions, including a cyano group at the 7-position and a benzoate moiety.
Silodosin Dimer 7-Cyano Benzoate can participate in various chemical reactions typical for organic compounds:
These reactions are crucial for modifying the compound's properties or synthesizing related derivatives that may exhibit enhanced therapeutic effects.
Silodosin Dimer 7-Cyano Benzoate operates primarily through selective antagonism of alpha-1A adrenergic receptors located in smooth muscle tissues of the prostate and bladder neck. By binding to these receptors, it induces relaxation of smooth muscle, thereby alleviating urinary obstruction associated with benign prostatic hyperplasia.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of Silodosin Dimer 7-Cyano Benzoate during synthesis.
Silodosin Dimer 7-Cyano Benzoate has significant applications in pharmacology:
The synthesis of Silodosin Dimer 7-Cyano Benzoate (CAS: 885340-14-7) occurs as a major side product during the nucleophilic substitution reaction between the chiral intermediate (R)-3-{5-(2-aminopropyl)-7-cyano-2,3-dihydro-1H-indol-1-yl}propyl benzoate (Compound III) and 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate (Compound IV). This condensation reaction follows a bimolecular mechanism where the primary amine of Compound III acts as a nucleophile attacking the methanesulfonate (mesylate) group of Compound IV. Under standard conditions, this reaction generates the dimer impurity through an unintended secondary amination pathway where the monoalkylated product further reacts with another molecule of Compound IV, forming the tertiary amine structure characteristic of the dimer [2] [6].
The chemical architecture of Silodosin Dimer 7-Cyano Benzoate features a symmetrical tertiary amine core with two identical silodosin-derived moieties connected through a nitrogen atom. Its structure is specifically identified as (R)-3-(5-(2-(bis(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-7-cyanoindolin-1-yl)propyl benzoate, with a molecular formula of C₄₂H₄₃F₆N₃O₆ and molecular weight of 787.81 g/mol [3] [4]. The dimerization reaction exhibits second-order kinetics, with the reaction rate heavily dependent on the concentration of both reactants and the basicity of the reaction medium. Studies indicate dimer formation can reach alarmingly high levels (9-11%) under conventional industrial synthesis conditions when using carbonate bases in protic solvents like isopropanol with extended reaction times (40-50 hours) [6].
Table 1: Key Structural Characteristics of Silodosin Dimer 7-Cyano Benzoate
Property | Specification | Source |
---|---|---|
Chemical Name | (R)-3-(5-(2-(Bis(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-7-cyanoindolin-1-yl)propyl benzoate | [4] |
Molecular Formula | C₄₂H₄₃F₆N₃O₆ | [3] |
Molecular Weight | 787.81 g/mol | [3] |
CAS Number | 885340-14-7 | [3] [4] |
Synonyms | Silodosin Impurity 37, Silodosin Dimer, Dimer Impurity of Silodosin Stage-I | [3] [4] |
Phase transfer catalysts (PTCs) serve as critical tools for modulating the reaction pathway and suppressing dimer formation in silodosin synthesis. These catalysts facilitate the interfacial transfer of reactants between immiscible phases, particularly enhancing the migration of the anionic species generated by the base from the aqueous to organic phase where the nucleophilic substitution occurs. Research demonstrates that tetrabutylammonium iodide (TBAI) exhibits superior catalytic efficiency compared to other PTCs like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) in the condensation reaction [6].
The mechanistic role of TBAI involves the in situ formation of a highly reactive quaternary ammonium complex with the deprotonated amine of Compound III. This complex partitions into the organic phase (toluene), where it encounters Compound IV. The enhanced nucleophilicity of the amine-quaternary ammonium complex promotes faster and more selective monoalkylation, effectively outcompeting the dimerization pathway. Process data reveals that using TBAI (5 mol%) in toluene with dipotassium hydrogen phosphate as base reduces dimer formation to 3.2% within 10-12 hours at 85-90°C – a significant improvement over non-catalyzed reactions that produce >10% dimer impurity under similar conditions [6].
The anion exchange capability of PTCs proves particularly important when using milder phosphate buffers instead of strong inorganic bases. While potassium carbonate generates higher dimer levels (5-7%), the combination of dipotassium hydrogen phosphate with TBAI achieves a more favorable equilibrium by maintaining optimal pH (approximately 9-10) that balances amine nucleophilicity with minimized formation of the dialkylated species. This approach demonstrates a 60-70% reduction in dimer formation compared to carbonate-based systems without PTCs [6].
Table 2: Impact of Phase Transfer Catalysts on Dimer Formation
PTC Type | Concentration (mol%) | Reaction Time (h) | Dimer Formation (%) | Key Observation |
---|---|---|---|---|
None | 0 | 40-50 | 9-11% | Extended reaction time promotes dialkylation |
TBAI | 5 | 10-12 | 3.2% | Optimal balance of reaction rate and selectivity |
TBAB | 5 | 12-14 | 4.8% | Lower catalytic efficiency than iodide counterpart |
BTEAC | 5 | 14-16 | 5.2% | Chloride anion shows reduced nucleophilic activation |
Comprehensive optimization of reaction parameters has enabled significant suppression of Silodosin Dimer 7-Cyano Benzoate formation to levels below 0.03%, representing a paradigm shift in process chemistry for silodosin manufacturing. The three critical parameters requiring precise control are stoichiometric balance, temperature modulation, and solvent engineering [6].
Stoichiometric optimization reveals that using a slight deficit of the mesylate reactant (Compound IV) relative to the amine intermediate (Compound III) provides the most effective control against dimerization. Maintaining a molar ratio of 0.95:1.0 (Compound IV:Compound III) creates a kinetically controlled regime where the monoalkylated product dominates. This contrasts sharply with the conventional 1:1 ratio that yields 3.2% dimer even with PTC present. Further reduction below 0.9:1 compromises conversion efficiency, establishing the 0.95:1 ratio as optimal [6].
Temperature profiling demonstrates a non-linear relationship between reaction temperature and dimer formation. While higher temperatures (85-90°C) accelerate the desired monoalkylation, they simultaneously promote the competing dimerization pathway. Implementing a gradient protocol – initiating the reaction at 85°C for 2 hours to achieve approximately 60% conversion, then reducing to 60°C for the remaining 8 hours – achieves near-complete conversion (98.5%) while maintaining dimer impurity below 0.5%. This temperature-staged approach leverages the higher activation energy of the dimerization pathway [6].
Solvent selection profoundly impacts the reaction selectivity profile. Protic solvents like isopropanol promote ionization but increase dimer formation to unacceptable levels (>8%). Conversely, aprotic solvents like toluene provide superior selectivity when combined with PTCs. Research indicates that adding 15% v/v dimethylacetamide (DMA) as a co-solvent to toluene further enhances selectivity by solvating the intermediate without facilitating proton transfer that accelerates the dialkylation pathway. This optimized solvent system reduces dimer formation to 1.8% without compromising reaction rate [6].
Downstream purification strategies remain essential despite optimized reaction conditions. Converting the crude product to an acid salt complex (particularly acetate salt) enables selective crystallization where the dimer impurity remains soluble in the mother liquor. This purification approach has demonstrated capability to reduce residual dimer levels to <0.03% – significantly below the 0.5% threshold typically achieved through conventional crystallization methods. The process involves dissolving the crude product in ethyl acetate, adding acetic acid (1.05 equivalents), cooling to 0-5°C, and isolating the crystalline salt [6].
Table 3: Optimization Parameters and Their Impact on Dimer Formation
Parameter | Standard Condition | Optimized Condition | Dimer Reduction (%) |
---|---|---|---|
Stoichiometry (IV:III) | 1:1 | 0.95:1 | 65% reduction |
Temperature Profile | Isothermal 85°C | Gradient 85°C→60°C | 84% reduction |
Solvent System | Toluene | Toluene:DMA (85:15) | 44% reduction |
Catalyst Loading | 3 mol% TBAI | 5 mol% TBAI | 35% reduction |
Reaction Time | 40-50 hours | 10-12 hours | 70% reduction |
CAS No.: 115268-43-4
CAS No.: 17869-27-1
CAS No.: 1326-83-6
CAS No.:
CAS No.: